molecular formula C11H15BrO B7807885 1-bromo-2-pentyloxybenzene

1-bromo-2-pentyloxybenzene

Cat. No.: B7807885
M. Wt: 243.14 g/mol
InChI Key: YSRFGWMXCZGDNQ-UHFFFAOYSA-N
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Description

1-Bromo-2-pentyloxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromine atom and a pentyloxy group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-pentyloxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-pentyloxybenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-pentyloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The pentyloxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: The corresponding hydrocarbon, such as 2-pentyloxybenzene.

Scientific Research Applications

1-Bromo-2-pentyloxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-pentyloxybenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pentyloxy group can undergo oxidation or reduction. These reactions are facilitated by the electron-donating or electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

    1-Bromo-4-pentyloxybenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    1-Bromo-2-methoxybenzene: Similar in terms of bromine substitution but with a methoxy group instead of a pentyloxy group, leading to different chemical properties.

    1-Bromo-2-ethoxybenzene: Similar structure with an ethoxy group, affecting its solubility and reactivity.

Properties

IUPAC Name

1-bromo-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRFGWMXCZGDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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